molecular formula C6H10O B1314004 Spiro[2.3]hexan-4-ol CAS No. 21816-25-1

Spiro[2.3]hexan-4-ol

Cat. No. B1314004
CAS RN: 21816-25-1
M. Wt: 98.14 g/mol
InChI Key: RUZFXXZSPJQNDV-UHFFFAOYSA-N
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Description

“Spiro[2.3]hexan-4-ol” is a chemical compound with the molecular formula C6H10O . It has a molecular weight of 98.15 and is a building block in chemical synthesis .


Synthesis Analysis

The synthesis of spirocyclic compounds, including “this compound”, has been a significant objective in organic and medicinal chemistry . A visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst has been used for the rapid construction of polysubstituted spiro[2.3] or [3.3] cyclic frameworks .


Molecular Structure Analysis

The molecule contains a total of 18 bonds, including 8 non-H bonds, 1 three-membered ring, 1 four-membered ring, 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

“this compound” is a colorless liquid . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability are not explicitly mentioned for “this compound” in the search results.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Rearrangements and Conformations : Spiro[2.3]hexan-4-ol derivatives have been studied for their unique chemical rearrangements and conformations. For instance, Rosenberg et al. (2016) explored the competitive 1,2-C atom shifts in the strained carbene Spiro[3.3]hept-1-ylidene, highlighting distinct ring-puckered conformers and the subsequent product selectivities due to these conformations (Rosenberg, Schrievers, & Brinker, 2016).

  • Enzymatic Resolution in Synthesis : The synthesis of novel R- and S-spiro[2.3]hexane nucleosides involved enzymatic resolution. Bondada et al. (2004) described the key step using Pseudomonas cepacia lipase for the resolution of racemic compounds, emphasizing the potential of these compounds in medicinal chemistry (Bondada et al., 2004).

  • Hydrogen Abstraction Studies : Roberts and Walton (1985) conducted a study on hydrogen abstraction from spiro[2.3]hexane. They observed the rearrangement of spiro[2.3]hex-2-yl radicals to cyclobutenylethyl radicals, providing insights into the reactivity of these compounds (Roberts & Walton, 1985).

Photoclick Chemistry and Bioorthogonal Reactions

  • Spiro[2.3]hex-1-ene in Photoclick Chemistry : Yu and Lin (2014) designed a spirocyclic alkene, spiro[2.3]hex-1-ene (Sph), for accelerated photoclick chemistry. This study highlights its application in rapid bioorthogonal protein labeling due to its high ring strain and reduced steric hindrance (Yu & Lin, 2014).

Structural Analysis and Drug Discovery

  • Conformational Analysis for Drug Discovery : Chernykh et al. (2015) synthesized various stereoisomers of spiro[3.3]heptane-1,6-diamines. They performed structural analysis to assess their similarity with cyclohexane scaffolds, suggesting their utility in optimizing ADME parameters in drug discovery (Chernykh et al., 2015).

Antitumor Potential

  • Antitumor Agents Evaluation : Knyazev et al. (2021) studied novel heterocyclic compounds containing 3-spiro[3-azabicyclo[3.1.0]hexane]oxindole framework as potential antitumor agents. The in vitro evaluation of their anti-proliferative effect and impact on actin cytoskeleton transformation in fibroblast cell lines demonstrated their potential in cancer treatment (Knyazev et al., 2021).

Solubility and Thermodynamics

  • Solubility Studies in Biological Solutions : Blokhina et al. (2012) measured the solubility of new drug-like spiro compounds in buffer solutions and hexane. Their research offers insights into the solubility behavior of these compounds in biological contexts, highlighting the role of molecular structure on solubility (Blokhina et al., 2012).

Cycloaddition and Structural Chemistry

  • Thermally-Induced Intramolecular Cycloaddition : Zhang et al. (2018) described a method for synthesizing cyclobutane-containing spiro[2.3]hexane through thermally-induced intramolecular [2 + 2] cycloaddition. This study provides valuable information on the synthesis process and product selectivity of these compounds (Zhang et al., 2018).

Safety and Hazards

“Spiro[2.3]hexan-4-ol” may be harmful if swallowed and can cause skin and eye irritation .

Future Directions

The development of new synthetic methodologies for spirocyclic compounds, including “Spiro[2.3]hexan-4-ol”, is a major point of research activity in the field of modern medicinal and combinatorial chemistry . These compounds might be useful in the synthesis of drug-like molecules or other functional materials .

properties

IUPAC Name

spiro[2.3]hexan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-5-1-2-6(5)3-4-6/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZFXXZSPJQNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498006
Record name Spiro[2.3]hexan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21816-25-1
Record name Spiro[2.3]hexan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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